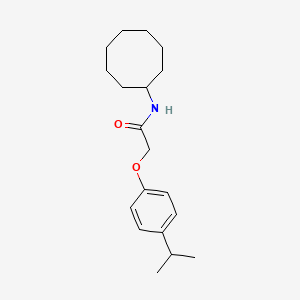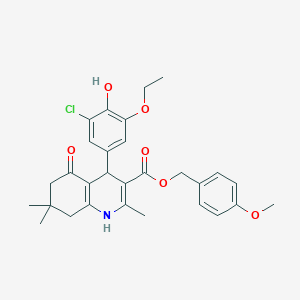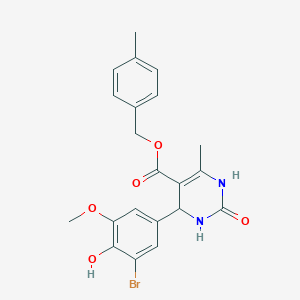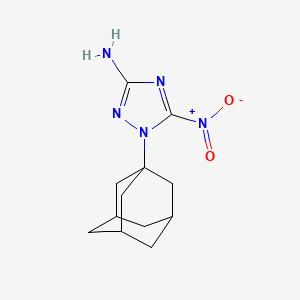
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. This compound is known for its ability to prevent tooth decay and remineralize enamel.
作用机制
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide works by binding to the surface of teeth and releasing calcium and phosphate ions, which are essential for remineralizing enamel. This process helps to strengthen teeth and prevent decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of harmful bacteria in the oral cavity, further reducing the risk of tooth decay.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to have a positive effect on the biochemical and physiological properties of teeth. It helps to increase the hardness and resistance of enamel, making it less susceptible to decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to reduce the sensitivity of teeth to hot and cold stimuli, making it an effective treatment for dentin hypersensitivity.
实验室实验的优点和局限性
One of the main advantages of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its ability to mimic the natural process of enamel remineralization. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is that it may not accurately reflect the complex interactions that occur in the oral cavity.
未来方向
There are several areas of future research for N-cyclooctyl-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of new formulations that can be used in a variety of dental applications, such as toothpaste and mouthwash. Additionally, researchers are investigating the use of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in combination with other compounds to enhance its effectiveness. Finally, there is a need for more clinical studies to further evaluate the safety and efficacy of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in preventing tooth decay and treating dentin hypersensitivity.
In conclusion, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is a compound that has shown great promise in the field of dentistry. Its ability to prevent tooth decay and remineralize enamel has made it a popular area of research. While there are still limitations to its use in lab experiments, the future looks bright for this compound as researchers continue to explore its potential applications.
合成方法
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is synthesized by reacting cyclooctylamine with 4-isopropylphenol in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to form N-cyclooctyl-2-(4-isopropylphenoxy)acetamide.
科学研究应用
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential use in preventing tooth decay and remineralizing enamel. It has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been investigated for its potential use in treating dentin hypersensitivity, a common dental problem.
属性
IUPAC Name |
N-cyclooctyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(2)16-10-12-18(13-11-16)22-14-19(21)20-17-8-6-4-3-5-7-9-17/h10-13,15,17H,3-9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJQJHAROZGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)



